7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid basic properties
7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid basic properties
An In-depth Technical Guide to 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid: Properties, Reactivity, and Applications in Drug Discovery
Executive Summary
7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is a substituted heterocyclic compound built upon the benzotriazole scaffold, a structure of significant interest in medicinal chemistry.[1] Recognized as a "privileged structure," the benzotriazole core is featured in numerous pharmacologically active agents, owing to its rigid bicyclic nature and versatile chemical functionality.[1][2] This guide provides a comprehensive overview of the fundamental properties of the 7-bromo-5-carboxylic acid derivative, detailing its physicochemical characteristics, synthetic pathways, and key reactivity. Furthermore, it explores its strategic application in drug discovery and development, presenting it as a valuable building block for generating compound libraries and optimizing lead candidates. This document is intended for researchers, medicinal chemists, and drug development scientists seeking to leverage this scaffold in their research programs.
Core Physicochemical and Spectroscopic Profile
The unique substitution pattern of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid—featuring an electron-withdrawing bromine atom and a carboxylic acid handle for derivatization—defines its chemical behavior and potential applications.
Key Properties and Identifiers
The fundamental properties of this molecule are summarized below. While empirical data for properties like pKa and solubility are not widely published, we can infer its characteristics based on the parent benzotriazole structure and the influence of its functional groups. The carboxylic acid moiety will significantly lower the pKa of the molecule, making it acidic, while also providing a site for hydrogen bonding, which may influence its solubility in polar protic solvents. The presence of the bromine atom increases the overall molecular weight and hydrophobicity.
| Property | Value | Source |
| IUPAC Name | 7-bromo-1H-1,2,3-benzotriazole-5-carboxylic acid | - |
| CAS Number | 1354771-68-8 | [3][4] |
| Molecular Formula | C₇H₄BrN₃O₂ | [3] |
| Molecular Weight | 242.03 g/mol | [3] |
| Appearance | Expected to be a solid at room temperature | - |
| Parent pKa (Benzotriazole) | 8.2 (N-H acidity) | [5][6] |
Predicted Spectroscopic Signatures
Characterization of this molecule relies on standard spectroscopic techniques. Based on analogous structures, the following spectral features are anticipated:
-
¹H NMR: The proton NMR spectrum in a solvent like DMSO-d₆ is expected to show distinct signals for the two aromatic protons on the benzene ring, a broad singlet for the N-H proton of the triazole ring, and a downfield, broad singlet for the carboxylic acid proton.
-
¹³C NMR: The carbon spectrum will display seven unique signals corresponding to the carbons in the bicyclic system and the carboxyl group.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (typically 3400-2400 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and an N-H stretch (around 3500 cm⁻¹).[7]
Synthesis and Chemical Reactivity
The utility of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid in research and development is predicated on its accessible synthesis and predictable reactivity.
Proposed Synthetic Pathway
The synthesis of benzotriazoles is classically achieved through the diazotization of an o-phenylenediamine precursor.[5][8] A plausible and efficient route to the target compound involves the intramolecular cyclization of 3-amino-4-azido-5-bromobenzoic acid, which itself can be prepared from commercially available starting materials.
Experimental Protocol: Synthesis via Diazotization and Cyclization
-
Diazotization: Dissolve 3-amino-4-nitro-5-bromobenzoic acid in an aqueous solution of hydrochloric acid and cool the mixture to 0-5°C in an ice bath.
-
Causality: A cold, acidic environment is critical for stabilizing the diazonium salt intermediate and preventing premature decomposition.
-
-
Azide Formation: Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. After complete addition, stir for 30 minutes. Subsequently, add a solution of sodium azide (NaN₃) slowly.
-
Causality: Sodium nitrite is the diazotizing agent. The subsequent addition of sodium azide displaces the diazonium group to form the aryl azide intermediate.
-
-
Cyclization: Carefully warm the reaction mixture. The aryl azide will undergo intramolecular cyclization with the adjacent amino group, eliminating nitrogen gas, to form the benzotriazole ring.
-
Trustworthiness: This step should be performed behind a blast shield, as the decomposition of aryl azides can be energetic. The reaction progress can be monitored by TLC or LC-MS.
-
-
Workup and Purification: After the reaction is complete, adjust the pH to precipitate the carboxylic acid product. Collect the solid by filtration, wash with cold water, and purify by recrystallization from an appropriate solvent system (e.g., ethanol/water).
A Hub for Chemical Diversification
The compound serves as a versatile hub for creating diverse molecular libraries. The three key functional handles—the carboxylic acid, the triazole N-H, and the C-Br bond—offer orthogonal reactivity for systematic structure-activity relationship (SAR) studies.
Applications in Drug Discovery
The benzotriazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including antimicrobial, antiviral, analgesic, and anticancer effects.[2][8][9]
A Scaffold for Targeted Therapies
7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is an ideal starting point for fragment-based or scaffold-based drug design.
-
Enzyme Inhibition: Benzotriazole esters have been identified as potent mechanism-based inhibitors of viral proteases, such as the SARS-CoV 3CL protease, where they act by acylating a cysteine residue in the active site.[10] The carboxylic acid of the title compound is a direct precursor to such esters.
-
Kinase Inhibition: Halogenated benzotriazoles, such as 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt), are known to be highly selective inhibitors of protein kinase CK2.[1] The 7-bromo substitution on this scaffold provides a vector for exploring similar interactions or for using the bromide as a handle for further modification to target related kinases.
-
GPCR Modulation: Substituted benzotriazole-5-carboxylic acids have been identified as agonists for G-protein coupled receptors like GPR109b, which is involved in mediating antilipolytic effects.[1]
Workflow for Library Synthesis and Lead Optimization
A typical workflow in a medicinal chemistry campaign would leverage the orthogonal reactivity of this compound to rapidly generate a library of analogs for SAR exploration.
Safety and Handling
Based on aggregated GHS information for closely related analogs like 7-bromo-1H-1,2,3-benzotriazole and its isomers, this compound should be handled with care.[11][12]
-
Hazards: Likely to be harmful or toxic if swallowed and may cause skin, eye, and respiratory irritation.[11][12]
-
Precautions: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid represents a highly valuable and versatile building block for modern drug discovery. Its robust synthetic accessibility, combined with three distinct and orthogonal points for chemical modification, provides a powerful platform for the systematic exploration of chemical space. The proven track record of the benzotriazole scaffold across a wide range of biological targets underscores the potential of this specific derivative to serve as a foundational element in the development of next-generation therapeutics.
References
-
Cirilli, R., et al. (2018). Benzotriazole: An overview on its versatile biological behavior. PMC - PubMed Central. Retrieved from [Link]
- Anjana, V. S., et al. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities.
-
PubChem. 7-bromo-1H-1,2,3-benzotriazole | C6H4BrN3 | CID 21707869. Retrieved from [Link]
-
PubChem. 1H-Benzotriazole-5-carboxylic acid | C7H5N3O2 | CID 72917. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and activity of 1H-benzimidazole and 1H-benzotriazole derivatives as inhibitors of Acanthamoeba castellanii. Request PDF. Retrieved from [Link]
- GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences.
-
Wikipedia. Benzotriazole. Retrieved from [Link]
-
ResearchGate. (2023). Benzotriazole Derivatives And Its Pharmacological Activity. PDF. Retrieved from [Link]
- GSC Online Press. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences.
-
Scribd. 1.1. Medicinal Chemistry: Benzotriazole Derivatives - in Silico Studies. Retrieved from [Link]
- Current Opinion in Chemical Science. (2023).
- Asian Journal of Chemistry. (1994). NMR and IR Studies of Some Metal Complexes of 6-Substituted-1-Hydroxy-1,2,3-Benzotriazoles.
-
Organic Chemistry Portal. (2011). Reduction of Carboxylic Acids Using Esters of Benzotriazole as High-Reactivity Intermediates. Retrieved from [Link]
-
PubMed Central. (2005). Stable Benzotriazole Esters as Mechanism-Based Inactivators of the Severe Acute Respiratory Syndrome 3CL Protease. Retrieved from [Link]
Sources
- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. usbio.net [usbio.net]
- 4. 1354771-68-8|7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]
- 6. Benzotriazole - Wikipedia [en.wikipedia.org]
- 7. Benzotriazole-5-carboxylic acid | 60932-58-3 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ijrrjournal.com [ijrrjournal.com]
- 10. Stable Benzotriazole Esters as Mechanism-Based Inactivators of the Severe Acute Respiratory Syndrome 3CL Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 7-bromo-1H-1,2,3-benzotriazole | C6H4BrN3 | CID 21707869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1354777-44-8|5-Bromo-1H-1,2,3-benzotriazole-7-carboxylic acid|BLD Pharm [bldpharm.com]

